1-(Methylsulfonyl)-4-nitrobenzene
CAS No.: 2976-30-9
Cat. No.: VC3695551
Molecular Formula: C7H7NO4S
Molecular Weight: 201.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2976-30-9 |
|---|---|
| Molecular Formula | C7H7NO4S |
| Molecular Weight | 201.2 g/mol |
| IUPAC Name | 1-methylsulfonyl-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |
| Standard InChI Key | XONGBDXIFQIQBN-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Synonyms and Alternate Names
1-(Methylsulfonyl)-4-nitrobenzene is known by several synonyms, including:
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Methyl p-nitrophenyl sulfone
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4-Methylsulfonylnitrobenzene
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Sulfone, methyl p-nitrophenyl
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1-Methanesulfonyl-4-nitrobenzene
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Benzene, 1-(methylsulfonyl)-4-nitro
These alternate names are often used interchangeably in chemical catalogs and research literature.
Physical and Chemical Characteristics
The compound's physical properties are critical for its handling and applications:
Applications
1-(Methylsulfonyl)-4-nitrobenzene serves as a precursor or intermediate in various chemical processes:
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Organic Synthesis: It is used in the preparation of other sulfone derivatives.
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Pharmaceutical Research: The compound has been studied for its potential role in synthesizing biologically active molecules.
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Material Science: Its sulfone structure contributes to the development of high-performance polymers.
Safety and Handling
The compound is classified under GHS hazard category GHS07 (Irritant). Below are the key safety guidelines:
Risk and Safety Statements
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
|---|---|
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection) |
Proper personal protective equipment (PPE), such as gloves and goggles, should be used when handling this substance.
Experimental Data and Research Insights
Research studies highlight the role of sulfone derivatives like 1-(Methylsulfonyl)-4-nitrobenzene in medicinal chemistry:
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Structural Analysis:
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The compound's structure has been confirmed through spectroscopy techniques such as IR, NMR, and mass spectrometry.
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The nitro group contributes to its electron-withdrawing properties, influencing its reactivity in substitution reactions.
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Biological Activity:
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Thermal Stability:
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The melting point range of 136–138°C indicates good thermal stability for synthetic applications.
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